

Application Notes and Protocols for Fura Red Imaging with Confocal Microscopy

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Compound of Interest

Compound Name: *Fura Red*

Cat. No.: *B116846*

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Introduction

Fura Red is a ratiometric fluorescent indicator used for the quantitative measurement of intracellular calcium ($[Ca^{2+}]_i$). As a dual-excitation dye, the ratio of its fluorescence emission at a single wavelength when excited at two different wavelengths provides a precise determination of calcium concentration. This ratiometric approach minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness, making it a robust tool for researchers, scientists, and drug development professionals. When Ca^{2+} binds to **Fura Red**, its fluorescence intensity increases at one excitation wavelength and decreases at the other, allowing for this ratiometric analysis.^{[1][2]} **Fura Red** is excited by visible light and has a long-wavelength emission, which helps to reduce interference from cellular autofluorescence.^{[3][4]}

Spectral Properties and Reagents

Fura Red's utility in confocal microscopy stems from its distinct spectral characteristics. The acetoxymethyl (AM) ester form of **Fura Red** is cell-permeant and, once inside the cell, is cleaved by intracellular esterases to its active, membrane-impermeant form.^[5]

Table 1: Spectral Characteristics of **Fura Red**

Property	Wavelength (nm)	Notes
Excitation Peak 1 (Ca ²⁺ Bound)	~435 nm	Emission increases with Ca ²⁺ binding.[6]
Excitation Peak 2 (Ca ²⁺ Free/Isosbestic)	~470-488 nm	Emission decreases with Ca ²⁺ binding.[3][4][5]
Emission Peak	~640-660 nm	Collected for both excitation wavelengths.[6][7][8]

Table 2: Recommended Reagents for Cell Loading

Reagent	Stock Concentration	Final Working Concentration	Purpose
Fura Red, AM	2-5 mM in anhydrous DMSO	1-5 µM	Calcium indicator.[1][5]
Pluronic™ F-127	10% (w/v) in dH ₂ O	0.02-0.04%	Aids in the solubilization of AM esters.[5][9]
Probenecid	25-100 mM in buffer or NaOH/buffer	1-2.5 mM	Anion-exchange inhibitor to prevent dye leakage.[5][9]
Hanks' Balanced Salt Solution (HBSS)	1X	1X	Physiological buffer for loading and imaging.[1]

Experimental Protocols

Protocol 1: Fura Red AM Cell Loading

This protocol provides a step-by-step guide for loading cells with **Fura Red, AM**.

- **Cell Preparation:** Plate cells on coverslips or appropriate imaging dishes to allow for adherence and growth for at least 24 hours before the experiment.

- Prepare Loading Buffer:
 - Thaw **Fura Red**, AM stock solution, Pluronic™ F-127, and Probenecid (if used) to room temperature.
 - In a tube, first mix the **Fura Red**, AM with an equal volume of Pluronic™ F-127 solution.
 - Dilute this mixture into pre-warmed (37°C) HBSS to achieve the final working concentration (e.g., 2 µM **Fura Red**, AM and 0.04% Pluronic™ F-127). If using probenecid, add it to the final buffer.
 - Vortex the solution thoroughly to ensure the dye is dispersed.
- Dye Loading:
 - Remove the culture medium from the cells and wash once with pre-warmed HBSS.
 - Add the **Fura Red** loading buffer to the cells.
 - Incubate for 30-45 minutes at 37°C in the dark.[\[1\]](#)[\[10\]](#)
- Wash and De-esterification:
 - Remove the loading buffer and wash the cells two to three times with pre-warmed HBSS (containing probenecid, if used).
 - Add fresh, pre-warmed HBSS and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by cellular esterases.
- Imaging: The cells are now ready for imaging on the confocal microscope. Conduct the experiment in a physiological buffer like HBSS.

Protocol 2: Confocal Microscopy and Image Acquisition

The key to ratiometric imaging is to sequentially excite the sample at two different wavelengths while collecting the emission at the same wavelength range.

Table 3: Recommended Confocal Microscopy Settings for **Fura Red**

Parameter	Setting	Rationale
Excitation Wavelength 1	405 nm or ~435 nm laser line	To excite the Ca ²⁺ -bound form of Fura Red.[1][11]
Excitation Wavelength 2	488 nm or 532 nm laser line	To excite the Ca ²⁺ -free/isosbestic point.[1][4][11]
Dichroic Mirror	Standard 405/488/561/640 dichroic	Must efficiently reflect both excitation lasers.
Emission Detection	630-680 nm	Captures the peak emission of Fura Red. A 660/20 nm bandpass filter is suitable.[1][11]
Pinhole	1 Airy Unit (AU)	Provides optimal confocality and spatial resolution.
Scan Mode	Sequential (Line or Frame)	Critical. Prevents crosstalk between the two excitation channels.
Detector/PMT Gain	Adjust to avoid saturation	Set gain so the brightest pixels are below saturation for both channels.
Scan Speed	8-16 μ s/pixel	Balance between acquisition speed and signal-to-noise ratio.
Image Resolution	512x512 or 1024x1024 pixels	Sufficient for most cellular analyses.

Image Acquisition Steps:

- Place the prepared cells on the confocal microscope stage.
- Using transmitted light, locate and focus on the cells of interest.

- Configure the software for sequential acquisition using the two laser lines (e.g., 405 nm and 488 nm).
- Set the emission detector to collect light between 630 nm and 680 nm for both excitation channels.
- Establish a baseline recording for 20-30 seconds before adding your stimulus.[\[1\]](#)
- Add the desired stimulus (e.g., agonist, ionophore) and continue recording to capture the calcium dynamics.
- At the end of the experiment, perform a calibration to determine R_{\min} (by adding a Ca^{2+} chelator like EGTA) and R_{\max} (by adding a Ca^{2+} ionophore like ionomycin in a high Ca^{2+} buffer).

Data Analysis

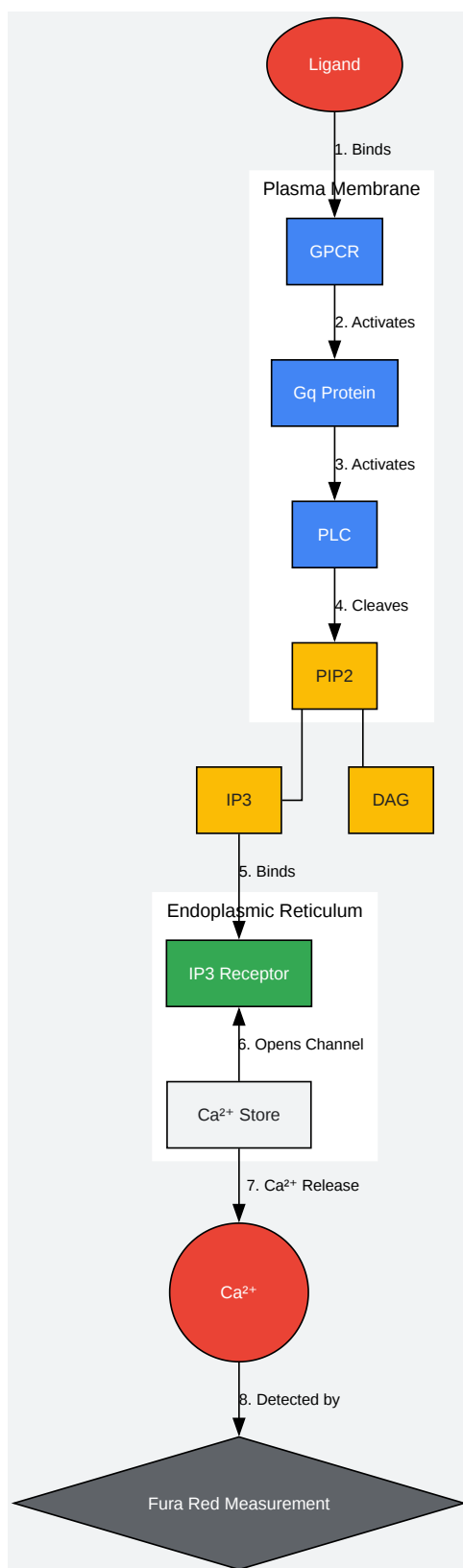
The ratiometric analysis involves calculating the ratio of the fluorescence intensities obtained from the two excitation wavelengths.

- Background Subtraction: Subtract the background fluorescence from each image series.
- Ratio Calculation: For each time point, divide the image acquired with the first excitation wavelength (e.g., 405 nm) by the image acquired with the second (e.g., 488 nm) on a pixel-by-pixel basis.
 - $\text{Ratio} = (\text{Intensity_Excitation1}) / (\text{Intensity_Excitation2})$
- Concentration Conversion: Use the Grynkiewicz equation to convert the ratio values into absolute calcium concentrations, using your R_{\min} and R_{\max} values.

Visualizations

Calcium Signaling Pathway

The diagram below illustrates a simplified G-protein coupled receptor (GPCR) signaling cascade that leads to an increase in intracellular calcium, which is the event measured by **Fura Red**.

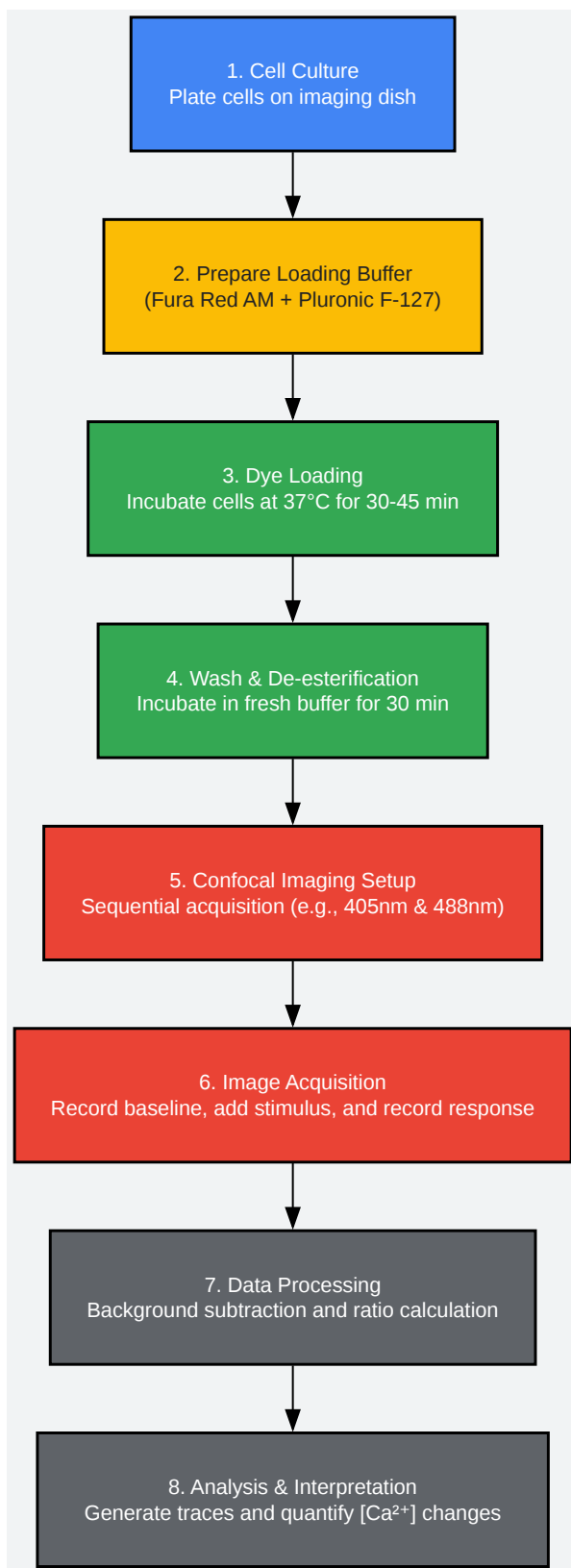


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A simplified GPCR signaling pathway leading to intracellular calcium release.

Experimental Workflow

The following diagram outlines the complete workflow for a **Fura Red** calcium imaging experiment, from initial cell preparation to final data analysis.



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Workflow for a typical **Fura Red** confocal microscopy experiment.

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